molecular formula C15H10ClNO2S2 B4691990 3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B4691990
M. Wt: 335.8 g/mol
InChI Key: PORPLPLTSDMRCT-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, also known as CTMD, is a synthetic compound that belongs to the class of thiazolidinediones. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to bind to PPARγ and activate its downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved blood glucose control. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, leading to reduced inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various diseases. Its synthetic nature also allows for easy modification to optimize its therapeutic effects. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are several future directions for 3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione research. One direction is to further investigate its mechanism of action and its downstream signaling pathways. Another direction is to optimize its therapeutic effects by modifying its chemical structure. Additionally, future studies should evaluate its potential toxicity and safety in animal models before clinical trials can be conducted. Overall, this compound has shown promising potential as a therapeutic agent in various diseases, and further research is needed to fully understand its therapeutic effects.

properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S2/c1-9-5-6-12(20-9)8-13-14(18)17(15(19)21-13)11-4-2-3-10(16)7-11/h2-8H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORPLPLTSDMRCT-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione

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